
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Overview
Description
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a chemical compound with the molecular formula C14H18N4 and a molecular weight of 242.32 g/mol . This compound is an intermediate used in the synthesis of various pharmaceuticals, particularly as a precursor for dipeptidyl peptidase-4 inhibitors, which are used in the treatment of type 2 diabetes .
Mechanism of Action
Target of Action
The primary target of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is dipeptidylpeptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
This compound interacts with DPP-4, inhibiting its activity . This inhibition results in an increased level of incretin hormones, leading to a decrease in blood glucose levels .
Biochemical Pathways
The compound affects the incretin hormone pathway . By inhibiting DPP-4, the compound prevents the degradation of incretin hormones, leading to their increased levels . This results in enhanced insulin secretion and decreased glucagon release, thereby reducing blood glucose levels .
Pharmacokinetics
The compound is described asorally active , suggesting it has good bioavailability when administered orally.
Result of Action
The primary molecular effect of this compound is the inhibition of DPP-4 . This leads to increased levels of incretin hormones, enhanced insulin secretion, decreased glucagon release, and ultimately, a reduction in blood glucose levels . This makes the compound potentially useful as an antidiabetic agent .
Preparation Methods
The synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine typically involves the following steps :
Starting Materials: Phenylhydrazine and ethyl acetoacetate are used as starting materials.
Cyclization: These starting materials undergo cyclization to form a pyrazole ring.
Chloride Acetylation: The pyrazole derivative is then subjected to chloride acetylation.
Substitution and Deacetalization: The final steps involve substitution and deacetalization to yield this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can also undergo reduction reactions, typically using hydrogenation catalysts.
Substitution: The compound is reactive in substitution reactions, particularly nucleophilic substitutions, where the piperazine ring can be modified.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but often include various substituted pyrazole derivatives.
Scientific Research Applications
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It serves as a precursor for the synthesis of dipeptidyl peptidase-4 inhibitors, which are used in the treatment of type 2 diabetes.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine can be compared with other similar compounds, such as :
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: This compound has a similar structure but differs in the position of the methyl group.
1-(5-Methyl-2-phenylpyrazol-3-yl)piperazine: Another similar compound with variations in the pyrazole ring structure.
Vildagliptin Impurity 53: A related compound used in the synthesis of vildagliptin, a dipeptidyl peptidase-4 inhibitor.
The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate for synthesizing selective and orally active dipeptidyl peptidase-4 inhibitors .
Properties
IUPAC Name |
1-(5-methyl-2-phenylpyrazol-3-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCUUXMVVOANMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCNCC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621769 | |
| Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401566-79-8 | |
| Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic approaches to producing 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine?
A1: Two main synthetic routes are described in the research:
Q2: What are the claimed advantages of the synthetic methods for this compound?
A2: The research highlights several advantages associated with the described synthetic approaches:
- High Yield : The method employing Lawesson's reagent and phenylhydrazine claims a higher overall yield compared to other methods.
- Cost-Effectiveness : The use of readily available starting materials and reagents in this method contributes to its cost-effectiveness.
- Environmental Friendliness : The reaction conditions and reagents used in this method are considered less harmful to the environment.
- Suitability for Industrial Production : The combined benefits of high yield, cost-effectiveness, and environmental friendliness make this method suitable for scaling up to industrial production levels.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


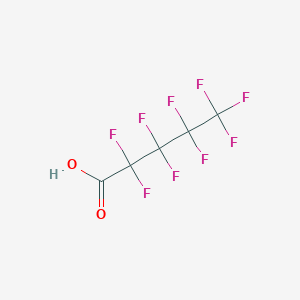
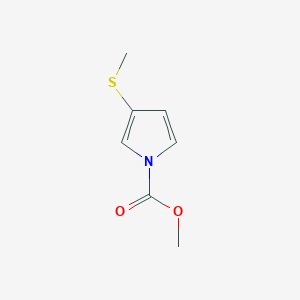



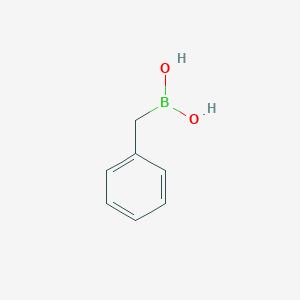
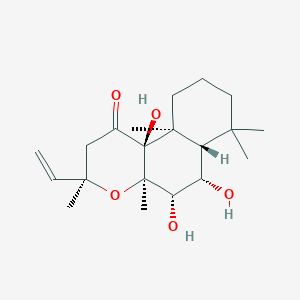
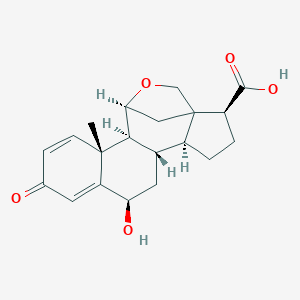

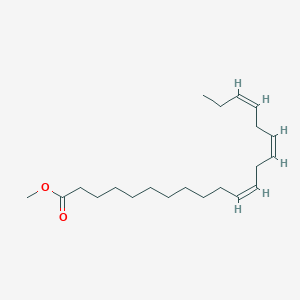

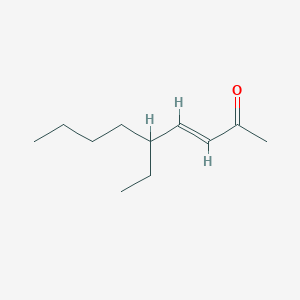
![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)

